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molecular formula C7H8ClNO B1371263 (2-Chloro-6-methylpyridin-4-yl)methanol CAS No. 152815-18-4

(2-Chloro-6-methylpyridin-4-yl)methanol

Cat. No. B1371263
M. Wt: 157.6 g/mol
InChI Key: YXPVCSWOMRFRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106064B2

Procedure details

To a stirred solution of 2-Chloro-6-methyl-isonicotinic acid (2 g, 11.65 mmol) in anhydrous THF (40 ml) cooled in an ice bath, was added 1M borane-methyl sulfide complex (6 ml, 60 mmol). After 1 hr, the mixture was stirred for 48 hr at room temperature. The mixture was cooled in an ice bath and conc. HCl (18 ml) was added and stirred for 30 min. The mixture was then basified by addition of 50% aqueous NaOH (15 ml). The product was extracted with dichloromethane, dried with anhydrous potassium carbonate, filtered, and evaporated in vacuo. The crude product was purified by silica gel column chromatography (eluent, methanol:dichloromethane (5:95)) to afford 1.3 g (71%) of a pale yellow solid; m.p. 112-113° C.; 1H NMR (200 MHz, CDCl3) δ 2.26 (1H, t, J=5.4 Hz), 2.52 (3H, s), 4.70 (2H, d, J=5.4 Hz), 7.15 (1H, s), 7.16 (1H, s); m/z (EI) 157 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[N:10]=1)[C:5](O)=[O:6].Cl.[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([CH3:11])[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 1M borane-methyl sulfide complex (6 ml, 60 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluent, methanol:dichloromethane (5:95))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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